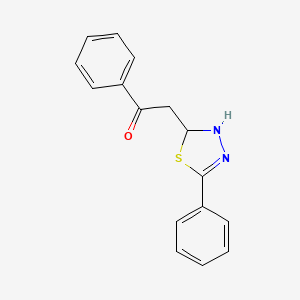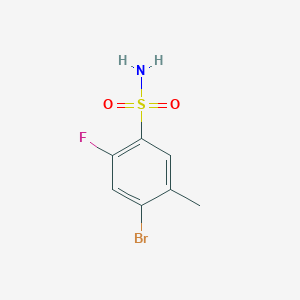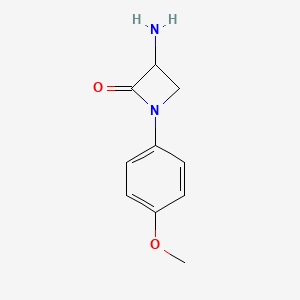
1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group attached to the thiadiazole ring, which is further connected to an ethanone moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research.
准备方法
The synthesis of 1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with phenyl isothiocyanate to form a thiourea intermediate. This intermediate then undergoes cyclization in the presence of an oxidizing agent such as hydrogen peroxide or bromine to yield the desired thiadiazole compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or completely reduce it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, introducing various functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
作用机制
The mechanism of action of 1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
1-PHENYL-2-(5-PHENYL-2,3-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ETHANONE can be compared with other thiadiazole derivatives, such as:
2-Phenyl-1,3,4-thiadiazole: Lacks the ethanone moiety, resulting in different chemical and biological properties.
5-Phenyl-2,3-dihydro-1,3,4-thiadiazole: Similar structure but without the phenyl group on the ethanone moiety.
1,3,4-Thiadiazole-2-thiol: Contains a thiol group, leading to different reactivity and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
CAS 编号 |
88222-80-4 |
|---|---|
分子式 |
C16H14N2OS |
分子量 |
282.4 g/mol |
IUPAC 名称 |
1-phenyl-2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)ethanone |
InChI |
InChI=1S/C16H14N2OS/c19-14(12-7-3-1-4-8-12)11-15-17-18-16(20-15)13-9-5-2-6-10-13/h1-10,15,17H,11H2 |
InChI 键 |
ZXBXQXIFPAOZTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(S2)CC(=O)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C2=NNC(S2)CC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4,8-Dimethoxynaphthalene-1,5-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B1661044.png)


![4-[Ethoxy(imino)methyl]benzoic acid](/img/structure/B1661048.png)










